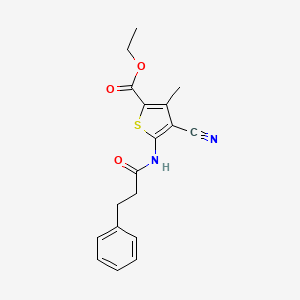
Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It’s used in the synthesis of many organic compounds, including thiophene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A key area of research involving ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate focuses on its synthesis and chemical reactivity. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been utilized for the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing efficient synthesis methods for thiophene derivatives including compounds structurally similar to ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate (Abaee & Cheraghi, 2013).
Antioxidant and Anti-inflammatory Activities
Research has also explored the biological activities of thiophene derivatives. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed their significant in vitro antioxidant and in vivo anti-inflammatory activities. This work highlights the potential of thiophene derivatives for therapeutic applications due to their excellent biological activities (Madhavi & Sreeramya, 2017).
Anti-rheumatic Potential
Further, the anti-rheumatic potential of thiophene derivatives has been investigated. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats, suggesting a promising approach for the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Moreover, the synthesis of lignan conjugates via cyclopropanation involving thiophene derivatives has been explored for their antimicrobial and antioxidant activities. Compounds synthesized through this method demonstrated excellent antibacterial, antifungal, and profound antioxidant potentials, showcasing the versatility of thiophene derivatives in the development of new pharmaceutical agents (Raghavendra et al., 2016).
Zukünftige Richtungen
Thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the study and development of new thiophene derivatives, including “Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate”, could be a promising direction for future research.
Eigenschaften
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(3-phenylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)16-12(2)14(11-19)17(24-16)20-15(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZCYXSNLKVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


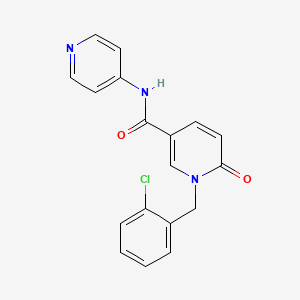
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)

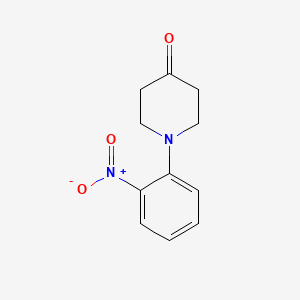
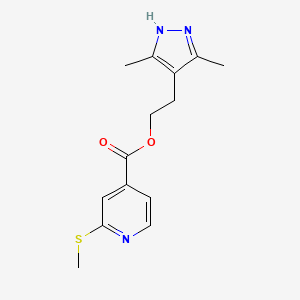
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
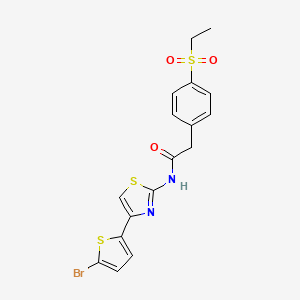
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

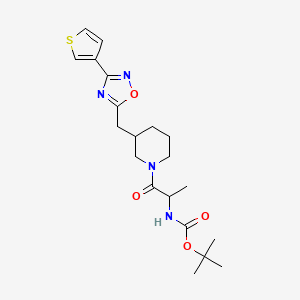
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)